![molecular formula C14H16FN3O3 B6299071 [5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 1201594-72-0](/img/structure/B6299071.png)

[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

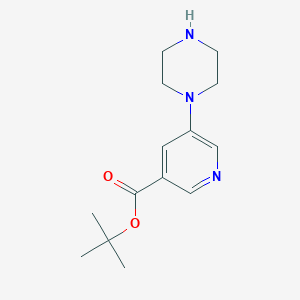

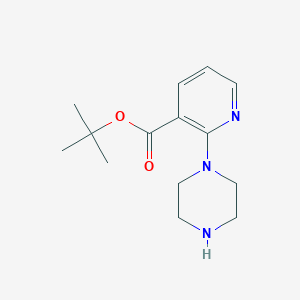

The synthesis of 1,3,4-oxadiazole derivatives, such as “[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester”, has been a topic of interest in recent years . The main synthetic methodologies involve the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide .Molecular Structure Analysis

The molecular structure of “[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester” consists of a 1,3,4-oxadiazole core, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This core is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .Chemical Reactions Analysis

1,3,4-Oxadiazole heterocyclic compounds, like “[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester”, have the ability to undergo various chemical reactions . These reactions make them important for molecule planning because of their privileged structure, which has enormous biological potential .Scientific Research Applications

Cytotoxic Agents

1,3,4-Oxadiazole scaffolds have been found to possess a wide variety of biological activities, particularly for cancer treatment . They show high cytotoxicity towards malignant cells and have been tested on different cell lines of various types of cancer .

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes that contribute to cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Antiviral Molecules

Some honokiol analogues, which are synthesized by introducing various 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones to its molecule, have been examined for their antiviral entry activities in a SARS-CoV-2 pseudovirus model .

Cancer Cell Growth-Inhibitory Properties

Novel derivatives of pyridine containing 1,3,4-oxadiazole ring have been synthesized and evaluated for their cancer cell growth inhibitory properties .

Conducting Systems

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Anticancer Pharmacophores

1,3,4-Oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The future directions for research on “[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester” and similar compounds could involve further investigation of their chemical properties and biological behavior . This could include exploring their potential as new drugs, given their broad spectrum of biological activities .

properties

IUPAC Name |

tert-butyl N-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCARORZDQQBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)

![C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride](/img/structure/B6299023.png)

![C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299025.png)

![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)

![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)

![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)

![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)

![C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299077.png)

![C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299095.png)